tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate
Description
tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate is a substituted indole derivative featuring a tert-butyl carboxylate group at the 1-position, a fluorine atom at the 6-position, and a 2-cyanopropan-2-yl moiety at the 3-position of the indole core. Its molecular formula is C₁₇H₁₉FN₂O₂, with a calculated molecular weight of 302.34 g/mol. The electron-withdrawing cyano and fluorine substituents may influence reactivity, solubility, and electronic properties, making this compound a candidate for medicinal chemistry or synthetic intermediates .
Properties
Molecular Formula |
C17H19FN2O2 |
|---|---|
Molecular Weight |
302.34 g/mol |
IUPAC Name |
tert-butyl 3-(2-cyanopropan-2-yl)-6-fluoroindole-1-carboxylate |
InChI |
InChI=1S/C17H19FN2O2/c1-16(2,3)22-15(21)20-9-13(17(4,5)10-19)12-7-6-11(18)8-14(12)20/h6-9H,1-5H3 |
InChI Key |
SAYUPNOAOREHPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)C(C)(C)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically follows a multi-step sequence:
Step 1: Preparation of the 6-fluoroindole core with tert-butyl protection
The synthesis begins with the formation or procurement of 6-fluoro-1H-indole derivatives, which are then protected at the nitrogen with a tert-butyl carbamate (Boc) group to afford tert-butyl 6-fluoro-1H-indole-1-carboxylate. This protection stabilizes the nitrogen and directs subsequent reactions.
Step 2: Introduction of the 3-(2-cyanopropan-2-yl) substituent
The key transformation is the installation of the 2-cyanopropan-2-yl substituent at the 3-position of the indole. This is achieved by a nucleophilic substitution or coupling reaction involving a suitable cyanopropan-2-yl precursor.
Step 3: Purification and characterization
The final product is purified by chromatographic techniques, often vacuum flash chromatography on silica gel, and characterized by spectroscopic methods to confirm the structure and purity (typically >98%).
Detailed Preparation Procedure
Based on the synthesis of related compounds and available literature, the following detailed method is representative:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 6-Fluoroindole + tert-butyl chloroformate + base (e.g., triethylamine) | Formation of tert-butyl 6-fluoro-1H-indole-1-carboxylate via carbamate protection at N1 |
| 2 | tert-butyl 6-fluoro-1H-indole-1-carboxylate + LDA (lithium diisopropylamide) + Me3SnCl (trimethylstannyl chloride) in THF, low temperature (-78°C) | Formation of 2-(trimethylstannyl) intermediate at the 3-position via lithiation and stannylation |
| 3 | 2-(trimethylstannyl) intermediate + cyanopropan-2-yl halide (or equivalent electrophile) + Pd(0) catalyst (e.g., Pd(PPh3)4) | Stille coupling to introduce the 2-cyanopropan-2-yl substituent at the 3-position |
| 4 | Workup and purification | Extraction, drying, and chromatographic purification to isolate tert-butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate |
Supporting Research Findings and Data
Lithiation and stannylation step: The use of LDA as a strong base at low temperatures (-78°C) ensures regioselective lithiation at the 3-position of the indole ring, which is then trapped by Me3SnCl to form the stannyl intermediate. This intermediate is crucial for subsequent cross-coupling reactions.
Stille coupling: The stannyl intermediate reacts with electrophilic cyanopropan-2-yl derivatives under palladium catalysis to form the C-C bond at the 3-position. This method is preferred for its mild conditions and high regioselectivity.
Purity and yield: The final compound is typically obtained with high purity (~98%) after chromatographic purification. The yields depend on the efficiency of the coupling step and the stability of intermediates.
Data Table Summarizing Key Reagents and Conditions
| Synthetic Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| N1 Protection | tert-butyl chloroformate, triethylamine, solvent (e.g., dichloromethane) | Boc protection of indole nitrogen | Standard carbamate formation |
| Lithiation/Stannylation | LDA (2.0 M in THF/heptane/ethylbenzene), Me3SnCl, THF, -78°C to RT | Regioselective lithiation at C3 and stannylation | Requires inert atmosphere (N2) |
| Coupling | Pd(PPh3)4 catalyst, cyanopropan-2-yl electrophile, solvent (e.g., THF or toluene), reflux | Stille cross-coupling to install 2-cyanopropan-2-yl group | Sensitive to moisture and air |
| Purification | Silica gel chromatography, solvents (CH2Cl2, hexane) | Isolation of pure product | Confirmed by NMR, MS, HPLC |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of fluoroindole ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluoro group can enhance binding affinity to biological targets. The indole core is known to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized by comparing it with analogous indole derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of Substituted Indole Derivatives
Structural and Functional Insights
Substituent Effects on Reactivity: The 2-cyanopropan-2-yl group at position 3 (target compound and ) introduces steric bulk and electron-withdrawing character, which may hinder electrophilic substitution but facilitate nucleophilic reactions. In contrast, the iodo substituent in enhances susceptibility to cross-coupling (e.g., Suzuki-Miyaura reactions). Fluorine at position 6 (target compound and ) improves metabolic stability and membrane permeability compared to bromine () or hydroxyl groups () .
Physicochemical Properties :
- The tert-butyl ester universally increases lipophilicity (logP ~4 for the target compound), enhancing bioavailability but reducing aqueous solubility.
- Hydroxyl () and trifluoromethyl () groups significantly alter polarity, with the former increasing hydrogen-bonding capacity and the latter enhancing electron-deficient character.
Applications :
Biological Activity
tert-Butyl 3-(2-cyanopropan-2-yl)-6-fluoro-1H-indole-1-carboxylate is a compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a tert-butyl group, an indole moiety, and a cyano-substituted propyl chain, which contribute to its reactivity and biological interactions.
The molecular formula of this compound is , with a molecular weight of approximately 302.34 g/mol. The presence of the fluorine atom enhances the lipophilicity of the molecule, potentially influencing its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.34 g/mol |
| CAS Number | 1219945-15-9 |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. Notably, cyanation reactions are crucial for introducing the cyano group, which is pivotal for enhancing biological activity.
Biological Activity
Preliminary studies indicate that this compound may exhibit several biological activities:
- Antimicrobial Activity : Research suggests potential antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Properties : The indole framework is known for anticancer activity, and derivatives like this compound may inhibit tumor growth through various mechanisms.
- Enzyme Inhibition : Studies have indicated that compounds with similar structures can act as inhibitors for enzymes such as monoamine oxidase (MAO), which is significant in neuropharmacology.
Case Studies
Several studies have explored the biological implications of indole derivatives, including this compound:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that indole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could possess similar effects .
- Enzyme Inhibition : Research focusing on MAO-B inhibitors showed that modifications to the indole structure could enhance binding affinity and selectivity, indicating the potential of this compound in treating neurodegenerative diseases .
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with biological targets. Initial findings suggest:
- Binding Affinity : The compound may demonstrate significant binding to receptors involved in neurotransmitter regulation, which could lead to therapeutic applications in mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
